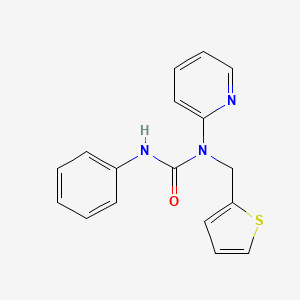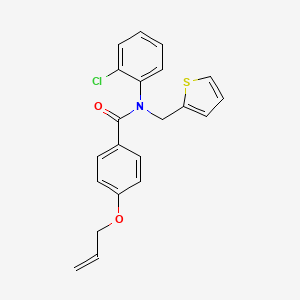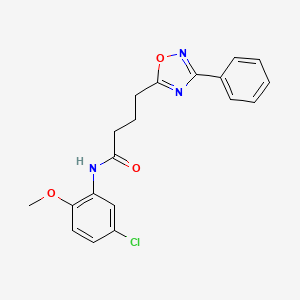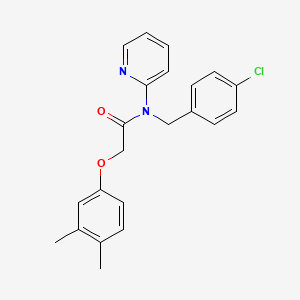![molecular formula C21H21N3O3 B11355510 1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine](/img/structure/B11355510.png)
1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-メトキシフェニル)-4-[(5-フェニルイソキサゾール-3-イル)カルボニル]ピペラジンは、ピペラジン誘導体のクラスに属する合成有機化合物です。これらの化合物は、多様な薬理学的活性で知られており、しばしば潜在的な治療用途について研究されています。
2. 製法
合成経路と反応条件
1-(4-メトキシフェニル)-4-[(5-フェニルイソキサゾール-3-イル)カルボニル]ピペラジンの合成は、通常、以下の手順が含まれます。
イソキサゾール環の形成: イソキサゾール環は、ニトリルオキシドとアルキンを含む環化反応によって合成することができます。
ピペラジン部分の付加: ピペラジン環は、適切なピペラジン誘導体がイソキサゾール中間体と反応する求核置換反応によって導入されます。
メトキシフェニル基の導入:
工業的製造方法
この化合物の工業的製造方法には、高い収率と純度を確保するために、上記の合成経路の最適化が含まれる可能性があります。これには、触媒の使用、制御された反応条件、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
1-(4-メトキシフェニル)-4-[(5-フェニルイソキサゾール-3-イル)カルボニル]ピペラジンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化される可能性があります。
還元: 還元反応は、水素化または金属水素化物を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、またはその他の強力な酸化剤。
還元: パラジウム触媒を使用した水素ガス、水素化ホウ素ナトリウム、または水素化アルミニウムリチウム。
置換: ハロゲン化剤、求核剤、または適切な条件下での求電子剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってカルボン酸またはケトンが生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌性または抗癌性などの潜在的な生物学的活性について研究されています。
医学: 鎮痛剤や抗炎症剤など、潜在的な治療効果について調査されています。
工業: 新素材の開発や、化学製造プロセスにおける前駆体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the isoxazole intermediate.
Methoxyphenyl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
1-(4-メトキシフェニル)-4-[(5-フェニルイソキサゾール-3-イル)カルボニル]ピペラジンの作用機序は、その特定の生物学的標的に依存します。一般的に、このような化合物は、酵素、受容体、またはその他のタンパク質と相互作用し、その活性を調節し、様々な生理学的効果をもたらす可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
1-(4-メトキシフェニル)ピペラジン: 類似の薬理学的特性を持つ、より単純な誘導体です。
4-[(5-フェニルイソキサゾール-3-イル)カルボニル]ピペラジン: メトキシフェニル基を欠いているが、イソキサゾールとピペラジン部分を保持しています。
独自性
1-(4-メトキシフェニル)-4-[(5-フェニルイソキサゾール-3-イル)カルボニル]ピペラジンは、その官能基の組み合わせによりユニークであり、より単純なアナログと比較して、独自の薬理学的特性が付与される可能性があります。特に、メトキシフェニル基の存在は、その生物学的活性を高めたり、分子標的との相互作用を変化させたりする可能性があります。
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-[(5-Phenylisoxazol-3-yl)carbonyl]piperazine: Lacks the methoxyphenyl group but retains the isoxazole and piperazine moieties.
Uniqueness
1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine is unique due to the combination of its functional groups, which may confer distinct pharmacological properties compared to its simpler analogs. The presence of the methoxyphenyl group, in particular, may enhance its biological activity or alter its interaction with molecular targets.
特性
分子式 |
C21H21N3O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
[4-(4-methoxyphenyl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-9-7-17(8-10-18)23-11-13-24(14-12-23)21(25)19-15-20(27-22-19)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3 |
InChIキー |
VZMLAVVBQLVNHD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11355433.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355436.png)
![2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11355437.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11355443.png)

![N-(4-bromo-2-fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355456.png)




![4-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11355482.png)
![N-(2,5-dimethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11355490.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11355505.png)
![Ethyl 5-acetyl-4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11355508.png)
